Stigmast-5-ene-3beta,28-diol

Description

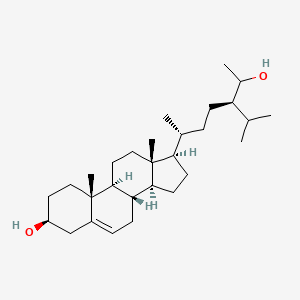

Structure

2D Structure

3D Structure

Properties

CAS No. |

53517-53-6 |

|---|---|

Molecular Formula |

C29H50O2 |

Molecular Weight |

430.7 g/mol |

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-(1-hydroxyethyl)-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H50O2/c1-18(2)23(20(4)30)9-7-19(3)25-11-12-26-24-10-8-21-17-22(31)13-15-28(21,5)27(24)14-16-29(25,26)6/h8,18-20,22-27,30-31H,7,9-17H2,1-6H3/t19-,20?,22+,23-,24+,25-,26+,27+,28+,29-/m1/s1 |

InChI Key |

QOWIDEISEJHLMS-RTELOXCQSA-N |

SMILES |

CC(C)C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)O |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)C)C(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |

Canonical SMILES |

CC(C)C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)O |

Synonyms |

stigmast-5-ene-3 beta,28-diol stigmast-5-ene-3 beta,28-diol, (3beta,24S,28R)-isomer stigmast-5-ene-3 beta,28-diol, (3beta,24S,28S)-isomer stigmast-5-ene-3 beta,28-diol, (3beta,28R)-isomer stigmast-5-ene-3 beta,28-diol, (3beta,28S)-isome |

Origin of Product |

United States |

Natural Occurrence and Bioprocesses of Stigmast 5 Ene 3beta,28 Diol

Distribution Across Plant Species and Diverse Biological Matrices

The identification of Stigmast-5-ene-3beta,28-diol in the plant kingdom is limited, with its presence having been confirmed in specific species. The aerial parts of Alternanthera sessilis, a plant belonging to the Amaranthaceae family, have been shown to contain this compound. This plant is known to possess a rich profile of phytochemicals, including various terpenoids, flavonoids, and other phytosterols (B1254722). arcjournals.orgresearchgate.netnepjol.info

While reports on this specific diol are not widespread, its structural parent, β-sitosterol (stigmast-5-en-3β-ol), is one of the most abundant and widely distributed phytosterols in higher plants. mdpi.comlookchem.com Furthermore, other hydroxylated stigmastane (B1239390) derivatives have been isolated from various plant families. For example, Stigmast-5-ene-3β,7α-diol has been found in the roots of Breynia fruticosa and the fruits of Melia toosendan. nih.govebi.ac.uk Stigmastane-type steroids have also been identified in the genus Vernonia. researchgate.net This suggests that the enzymatic machinery required to hydroxylate the stigmastane skeleton exists in a variety of plant species, even if the specific 28-hydroxylated form is less commonly reported.

Below is a table summarizing the documented occurrence of this compound.

Table 1: Documented Natural Occurrence of this compound

| Plant Species | Family | Biological Matrix |

|---|

Biosynthetic Pathways and Precursor Metabolism of this compound

The biosynthesis of this compound follows the general and highly conserved pathway for phytosterols in plants. This intricate process involves contributions from two distinct metabolic routes for the synthesis of its basic building blocks, followed by a series of enzymatic transformations that build the final complex structure.

The journey to any phytosterol begins with the synthesis of the five-carbon isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). researchgate.net Plants uniquely employ two separate pathways to produce these precursors:

The Mevalonate (MVA) Pathway: Located in the cytoplasm, this classical pathway is a primary source of IPP for sterol synthesis. ijpsr.com

The 2-C-methyl-D-erythritol 4-phosphate (MEP) Pathway: Also known as the non-mevalonate or deoxy-xylulose phosphate (B84403) (DXP) pathway, this route operates in the plastids. researchgate.netijpsr.com

Research has shown that both the MVA and MEP pathways contribute isoprene units to the biosynthesis of phytosterols, indicating a degree of metabolic crosstalk between the cytoplasm and plastids. ijpsr.com

Once IPP and DMAPP are formed, they are sequentially condensed to create the 30-carbon molecule squalene (B77637). wiley.com In plants, squalene undergoes a crucial cyclization step catalyzed by the enzyme cycloartenol (B190886) synthase to form cycloartenol, the first cyclic precursor in the phytosterol pathway. mdpi.comwiley.com

From cycloartenol, a series of complex enzymatic reactions, including demethylations at the C4 and C14 positions, isomerizations, and reductions, lead to the formation of various phytosterol end-products. mdpi.comnih.gov For C29 sterols like this compound, a key intermediate is β-sitosterol (stigmast-5-en-3β-ol). The formation of the characteristic 24-ethyl side chain of the stigmastane skeleton involves two successive methylation steps catalyzed by sterol methyltransferases (SMTs). nih.govfrontiersin.org

The final step in the formation of this compound is the specific hydroxylation of the β-sitosterol backbone at the C-28 position. This transformation is believed to be catalyzed by a cytochrome P450 monooxygenase, a large family of enzymes responsible for many oxidative reactions in plant secondary metabolism, including the hydroxylation steps in the biosynthesis of brassinosteroids from campesterol (B1663852) and sitosterol (B1666911) precursors. researchgate.netoup.com

Table 2: Key Intermediates in the Biosynthesis of this compound

| Compound | Class | Role |

|---|---|---|

| Isopentenyl Pyrophosphate (IPP) | Isoprenoid | 5-carbon building block |

| Squalene | Triterpene | Linear 30-carbon precursor |

| Cycloartenol | Triterpenoid (B12794562) | First cyclic sterol precursor in plants |

Contributions of Mevalonate and Deoxy-xylulose Pathways

Physiological Roles of this compound in Plants

While the specific physiological roles of this compound have not been individually elucidated, its functions can be inferred from its classification as a phytosterol. These molecules are indispensable for plant survival, playing critical roles in membrane architecture and stress response.

Phytosterols are essential structural components of plant cell membranes. wiley.comcreative-proteomics.com They intercalate within the phospholipid bilayer, where they regulate the physical properties of the membrane. metwarebio.com This regulation is crucial for maintaining membrane fluidity and stability across a wide range of temperatures. creative-proteomics.commetwarebio.com The presence of an ethyl group at C-24 of the side chain, a feature of the stigmastane skeleton, is proposed to reinforce membrane cohesion, making plant membranes less sensitive to temperature fluctuations. nih.govtandfonline.com

Furthermore, sterols are critical for the formation and stability of specialized membrane microdomains known as lipid rafts. creative-proteomics.comnih.gov These rafts are enriched in specific lipids and proteins and function as platforms for organizing proteins involved in crucial cellular processes, including signal transduction. creative-proteomics.commetwarebio.com

Phytosterols play a significant role in how plants respond to both biotic and abiotic stress. By maintaining membrane integrity, they help protect cells from damage caused by environmental challenges such as drought, freezing temperatures, or pathogen invasion. creative-proteomics.comelicit-plant.com

Studies have shown that the phytosterol biosynthetic pathway is integral to plant innate immunity. Disrupting the synthesis of sterols can compromise nonhost resistance to bacterial pathogens, partly by increasing the leakage of nutrients from the plant cell that pathogens can exploit. nih.govoup.com The biosynthesis of certain sterols, such as stigmasterol (B192456) (derived from sitosterol), is actively stimulated upon pathogen infection or exposure to reactive oxygen species. frontiersin.org

Phytosterols also act as signaling molecules that can trigger a cascade of biochemical reactions, leading to the expression of genes that enhance tolerance to stress. elicit-plant.comelicit-plant.com Additionally, they serve as the precursors for brassinosteroids, a class of steroid hormones that regulate a wide array of processes including growth, development, and responses to environmental stresses. researchgate.netcreative-proteomics.com

Advanced Methodologies for Isolation and Structural Elucidation of Stigmast 5 Ene 3beta,28 Diol

Advanced Chromatographic Separation Techniques (e.g., HPLC, GC, LC-MS)

The isolation and purification of Stigmast-5-ene-3beta,28-diol from natural sources rely on a combination of chromatographic methods. These techniques are essential for separating the target compound from a complex matrix of other secondary metabolites.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of phytosterols (B1254722). While specific HPLC parameters for this compound are not extensively detailed in the provided context, the general application of HPLC for the analysis of structurally related compounds is well-established. unja.ac.id The technique's high resolution and efficiency make it suitable for purifying diols from crude plant extracts.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another critical technique. For analysis by GC, non-volatile compounds like steroidal diols typically require derivatization to increase their volatility. For instance, the trimethylsilyl (B98337) (TMS) derivative of a related compound, Stigmast-5-ene, 3beta-(trimethylsiloxy)-, (24S)-, has been analyzed using GC-MS. nih.govnist.gov This derivatization process is crucial for enabling the compound to be vaporized and passed through the GC column for separation. The Kovats retention index, a key parameter in GC, has been determined for such derivatives, aiding in their identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) offers the advantage of separating compounds in the liquid phase directly coupled to mass analysis, often without the need for derivatization. mdpi.com This technique is particularly useful for the analysis of complex mixtures and has been widely applied in the study of plant secondary metabolites. unja.ac.idresearchgate.netdergipark.org.tr The coupling of LC with high-resolution mass spectrometry (HRMS) further enhances the ability to accurately determine the elemental composition of the isolated compounds. jcu.edu.au The initial separation of compounds from plant extracts often involves preliminary techniques like preparative thin-layer chromatography (prep TLC) before advancing to more sophisticated methods like HPLC or LC-MS. nih.govtandfonline.com

Spectroscopic and Spectrometric Approaches for Comprehensive Structural Elucidation

Once isolated, the definitive structure of this compound is determined using a suite of spectroscopic and spectrometric methods. These techniques provide detailed information about the molecule's connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule.

For complex structures like this compound, two-dimensional (2D) NMR experiments are indispensable. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the connectivity between protons, between protons and their directly attached carbons, and between protons and carbons separated by multiple bonds, respectively. This allows for the complete assignment of all proton and carbon signals in the NMR spectra, which is a critical step in confirming the planar structure of the molecule. The structural elucidation of numerous related triterpenoids and steroids has been successfully achieved through the comprehensive use of 1D and 2D NMR techniques. nih.govtandfonline.comresearchgate.netresearchgate.netingentaconnect.com

Mass Spectrometry (MS) Applications (e.g., GC-MS, LC-MS, HRMS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. In the context of this compound, various MS applications are utilized.

Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for the analysis of sterols and their derivatives. nih.govresearchgate.netplos.orgspectroscopyonline.com The mass spectrum provides a molecular ion peak, which indicates the molecular weight of the compound, and a characteristic fragmentation pattern that can be used for structural identification by comparing it to spectral libraries like the NIST Mass Spectrometry Data Center. nih.gov For instance, the GC-MS analysis of a trimethylsilyl derivative of a stigmastene compound revealed key fragment ions that aid in its identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are also invaluable, particularly for analyzing compounds in complex biological matrices. mdpi.comacs.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecule with a high degree of confidence. researchgate.net This is crucial for distinguishing between isomers and confirming the identity of a newly isolated compound. The molecular formula for a related compound, (3β)-28-Methyl-stigmast-5-ene-3,24-diol, has been established as C₃₀H₅₂O₂ with a molecular weight of 444.733. cymitquimica.com

Electronic Circular Dichroism (ECD) and X-ray Single-Crystal Diffraction Analysis

To determine the absolute configuration of chiral centers within the molecule, chiroptical methods like Electronic Circular Dichroism (ECD) and the definitive technique of X-ray single-crystal diffraction are employed.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the stereochemical arrangement of the chromophores within the molecule. By comparing experimental ECD spectra with those calculated for possible stereoisomers, the absolute configuration can be determined. researchgate.net

X-ray single-crystal diffraction analysis provides unambiguous proof of the three-dimensional structure of a molecule, including the absolute configuration of all stereocenters. researchgate.netresearchgate.net This technique requires the growth of a suitable single crystal of the compound, which can sometimes be challenging. However, when successful, it offers the most definitive structural information. For example, the absolute configuration of newly created chiral centers in stigmasterol (B192456) derivatives has been definitively assigned using X-ray crystallography. researchgate.net

Stereochemical Assignments and Isomer Analysis

The stereochemistry of this compound is a critical aspect of its structural identity. The molecule contains multiple chiral centers, leading to the possibility of numerous stereoisomers. The correct assignment of the stereochemistry at each of these centers is essential.

The determination of the absolute configuration of chiral centers is often achieved through a combination of the techniques mentioned above. NMR data can provide information on the relative stereochemistry of the molecule. The definitive assignment of absolute configuration, however, generally relies on X-ray crystallography or ECD analysis. researchgate.netresearchgate.net For instance, in the synthesis of stigmasterol derivatives, the absolute configuration of the newly formed chiral centers was unequivocally assigned for all four resulting compounds through X-ray crystallography. researchgate.net

The analysis of isomers is also a key consideration. Chromatographic techniques like GC and HPLC are crucial for separating different stereoisomers. Spectroscopic methods can then be used to characterize each isolated isomer. The ability to distinguish between epimers, which differ in the configuration at a single chiral center, is a testament to the power of modern analytical methodologies. For example, studies on stigmasterol derivatives have successfully distinguished between (24S)-epimers. researchgate.net

Chemical Synthesis and Derivatization Strategies for Stigmast 5 Ene 3beta,28 Diol

Total Synthesis Routes and Methodological Innovations

While comprehensive total synthesis routes specifically for Stigmast-5-ene-3beta,28-diol are not extensively detailed in the provided search results, the synthesis of related stigmastane (B1239390) derivatives provides insight into the methodologies that would be employed. The synthesis of complex steroids typically involves multi-step sequences that construct the tetracyclic core and stereochemically intricate side chains.

For instance, the synthesis of various brassinosteroid analogs, which share the stigmastane skeleton, often starts from simpler, commercially available steroids. conicet.gov.arresearchgate.net Methodological innovations in steroid synthesis frequently focus on achieving high stereoselectivity and efficiency. Key reactions often include:

Birch Reduction: To selectively reduce aromatic rings and introduce specific saturation patterns in the steroid nucleus. researchgate.net

Epoxidation and Ring Opening: To introduce hydroxyl groups with specific stereochemistry on the steroid core and side chain. researchgate.netresearchgate.net

Cross-Coupling Reactions: Such as Heck coupling, to build complex side chains and introduce aryl functionalities. researchgate.net

Claisen Rearrangement: Utilized in the synthesis of phytosterols (B1254722) like campesterol (B1663852) to control the stereochemistry of the side chain. researchgate.net

A notable synthesis mentioned is that of [28-³H]this compound, which was prepared for metabolic studies in insects. nih.govresearchgate.net This highlights the importance of synthetic access to labeled compounds for biological investigations.

Semi-synthesis from Natural Precursors

Semi-synthesis, starting from abundant natural phytosterols, is a more common and practical approach for obtaining this compound and its derivatives. Stigmasterol (B192456) is a frequently used precursor due to its availability and the presence of a C22-C23 double bond, which provides a handle for chemical modification. conicet.gov.arijpsr.com

The general strategy involves the protection of the 3β-hydroxyl group and the Δ⁵-double bond, followed by modification of the side chain, and subsequent deprotection. A common starting material is β-sitosterol, which can be chemically modified to introduce the desired functionalities. mdpi.com The synthesis of various stigmasterol derivatives often involves oxidation and reduction reactions to introduce hydroxyl and other functional groups at various positions on the steroid skeleton and side chain. researchgate.netacs.org

Table 1: Examples of Semi-synthetic Strategies for Stigmastane Derivatives

| Starting Material | Key Reactions | Product | Reference |

|---|---|---|---|

| Stigmasterol | Dihydroxylation | (22R,23R)-Stigmasta-3β,22,23-triol | conicet.gov.ar |

| Stigmasterol | Epoxidation, Reduction | Stigmastane-3β,5,6,22,23-pentol | researchgate.net |

Design and Synthesis of Structural Analogs and Derivatives

The design and synthesis of structural analogs of this compound are driven by the need to understand structure-activity relationships (SAR) and to develop compounds with improved biological profiles. Modifications are typically made to the steroid nucleus and the side chain.

Side Chain Modifications:

Hydroxylation: Introducing additional hydroxyl groups on the side chain can significantly impact biological activity. For example, the synthesis of various hydroxylated stigmasterol derivatives has been reported to enhance cytotoxic activity against cancer cell lines. researchgate.net

Epoxidation: The introduction of an epoxide ring in the side chain is a common strategy to create reactive intermediates for further derivatization or to directly impart biological activity. researchgate.netresearchgate.net

Alkylation and Arylation: The addition of alkyl or aryl groups can alter the lipophilicity and steric bulk of the molecule, influencing its interaction with biological targets. Heck coupling reactions have been used to create C-15 arylated analogs of sclareol, a diterpene, demonstrating a potential strategy for steroid modification. researchgate.net

Steroid Nucleus Modifications:

Halogenation: Introduction of fluorine atoms can alter the electronic properties and metabolic stability of the molecule. For instance, 5-fluoro-substituted brassinosteroid analogs have shown excellent bioactivity. conicet.gov.ar

Carbamate Formation: The synthesis of steroidal carbamates has been explored to enhance plant-growth-promoting activity. mdpi.comnih.gov

Esterification: Esterification of the 3β-hydroxyl group with fatty acids, such as in Stigmast-5-en-3-ol, octadecanoate, can modify the compound's pharmacokinetic properties. smolecule.com

Chemical Modification for Enhanced Biological Activity or Specific Probes

Chemical modifications are strategically employed to enhance the therapeutic potential of this compound and its analogs or to develop tools for biological research.

Enhancing Biological Activity:

Improving Cytotoxicity: The synthesis of oxidized derivatives of stigmasterol, such as stigmasta-5,22-diene-3β,7β-diol and various epoxides and triols, has led to compounds with improved cytotoxicity against human monocytic cell lines. researchgate.netresearchgate.net

Modulating Inflammatory Responses: The synthesis of olean-12-en-3β,28-diol, 3β-pentacosanoate, a triterpenoid (B12794562) ester, has resulted in a potent anti-inflammatory agent. tandfonline.comacs.org While not a direct derivative of this compound, the strategy of esterification with a long-chain fatty acid is applicable.

Tyrosinase Inhibition: The synthesis of various natural product derivatives, including steroids, has been explored to develop potent tyrosinase inhibitors for applications in skin-whitening cosmetics. tandfonline.com

Developing Specific Probes:

Radiolabeling: The synthesis of [28-³H]this compound is a prime example of creating a specific probe to trace the metabolic fate of the compound. nih.govresearchgate.net This is crucial for understanding its role in biological systems.

Fluorescent Tagging: Although not explicitly detailed for this compound in the provided results, a common strategy for creating molecular probes is the attachment of a fluorescent moiety to visualize the compound's localization within cells.

Biotinylation: The introduction of a biotin (B1667282) tag would allow for affinity-based purification of the compound's binding partners, helping to identify its molecular targets.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| (22R,23R)-Stigmasta-3b,22,23-triol |

| (3β)-28-Methyl-stigmast-5-ene-3,24-diol |

| (3b,24S)-Stigmast-5-En-3-Ol |

| 5,16,20-Pregnatriene-3 beta, 20-diol diacetate |

| 5,6-Epoxystigmast-22-en-3β-ol |

| 5-en-Stigmast-3β-yl Phenylcarbamate |

| Campesterol |

| Lup-20(29)-ene-3,28-diol |

| Olean-12-en-3β,28-diol, 3β-pentacosanoate |

| Sclareol |

| Stigmast-5-en-3-ol, octadecanoate |

| Stigmast-5-ene-3,7-diol |

| This compound |

| Stigmastane-3β,5,6,22,23-pentol |

| Stigmasterol |

Future Directions and Emerging Research Perspectives for Stigmast 5 Ene 3beta,28 Diol

Comprehensive Mechanistic Elucidation of Biological Activities

A foundational pillar of future research will be to move beyond preliminary identification and conduct in-depth investigations into the mechanisms underpinning the biological activities of Stigmast-5-ene-3beta,28-diol. While direct studies are lacking, research on analogous compounds provides a logical starting point. For instance, Stigmast-5-en-3-ol has been shown to induce apoptotic cell death in various cancer cell lines. arccjournals.com Its pro-apoptotic effects are linked to the modulation of key regulatory proteins, including an increase in Bax, Caspase-9, PARP cleavage, and p53, alongside a reduction in Bcl-xl levels. arccjournals.com

Future studies on this compound should, therefore, systematically evaluate its impact on these classical apoptotic pathways. Furthermore, investigations into other cellular mechanisms are warranted. A study on an extract containing lup-20(29)-ene-3,28-diol, a compound with a similar diol feature, demonstrated an elevation in cellular Reactive Oxygen Species (ROS) levels in breast cancer cells. arccjournals.com Consequently, a crucial research avenue is to determine whether this compound exerts its effects through the modulation of cellular redox states, potentially triggering oxidative stress-induced cell death or other signaling cascades.

Identification of Novel Molecular Targets and Signaling Pathways

Identifying the specific molecular targets of this compound is critical to understanding its function and potential therapeutic applications. Currently, no direct molecular targets have been experimentally validated for this compound. However, in silico docking studies on structurally related phytosterols (B1254722) and triterpenoids have revealed potential protein interactions that merit investigation.

Molecular docking analyses have predicted that compounds like Stigmast-5-en-3-ol and lup-20(29)-ene-3,28-diol can bind favorably to the estrogen receptor-α (ER-α), a key player in both hormone-dependent and independent tumors. arccjournals.com Other potential targets identified for these related molecules include the anti-apoptotic proteins Bcl-2 and Mcl-1. arccjournals.com Separately, Stigmast-5-ene-3beta,4alpha-diol, another related diol, showed a promising binding affinity for the Transcription Factor 7-Like 2 (TCF7L2) protein, a target relevant to diabetes. ymerdigital.com

These findings suggest that the hydroxyl group at the C-28 position could significantly influence binding affinity and target specificity compared to other hydroxylated or non-hydroxylated stigmastanes. Future research must employ experimental validation techniques, such as cellular thermal shift assays (CETSA), surface plasmon resonance (SPR), and pull-down assays, to confirm these predicted interactions and discover novel targets for this compound.

| Related Compound | Potential Molecular Target | Associated Pathway/Disease | Predicted Binding Energy (kcal/mol) |

| Stigmast-5-en-3-ol, (3α,24S) | Estrogen Receptor-α (ER-α) | Breast Cancer | -10.0 |

| Lup-20(29)-ene-3,28-diol, (3α)- | Estrogen Receptor-α (ER-α) | Breast Cancer | -9.9 |

| Stigmast-5-ene-3beta,4alpha-diol | TCF7L2 | Diabetes Mellitus | -7.28 |

| Lup-20(29)-ene-3,28-diol, (3α) | Mcl-1 | Cancer Apoptosis | -9.5 |

This table presents potential molecular targets for this compound based on in silico studies of structurally similar compounds. These interactions require experimental validation.

Development of Advanced Biotechnological Production Methods

The limited availability of this compound from natural sources presents a significant bottleneck for extensive research and development. Therefore, establishing robust and scalable production methods is a key future direction. Metabolic engineering and synthetic biology offer powerful tools to achieve this. ukzn.ac.za

The heterologous expression of biosynthetic pathways in microbial chassis such as Saccharomyces cerevisiae (baker's yeast) or Escherichia coli is a promising strategy. These microorganisms are already utilized for the production of various sterols. mdpi.com A potential research workflow would involve:

Identifying the Biosynthetic Genes: Discovering and characterizing the specific cytochrome P450 hydroxylase or other enzymes responsible for the C-28 hydroxylation of the stigmastane (B1239390) skeleton in plants.

Pathway Reconstruction: Assembling the complete biosynthetic pathway by introducing the identified hydroxylase along with the necessary upstream genes for producing the Stigmast-5-en-3β-ol precursor into a microbial host.

Host Engineering and Optimization: Optimizing precursor supply and cofactor availability within the engineered microbe to enhance the metabolic flux towards the final product and maximize yields.

This approach would not only ensure a sustainable and high-purity supply of the compound but also facilitate the production of novel derivatives through combinatorial biosynthesis.

Integration into Systems Biology and Multi-Omics Research Platforms

To gain a holistic understanding of the cellular impact of this compound, its integration into systems biology and multi-omics research is essential. Rather than focusing on a single pathway, these approaches provide a global view of the molecular changes induced by the compound.

Future research should involve treating relevant cell models (e.g., cancer cells or immune cells) with this compound and subsequently performing a suite of omics analyses:

Transcriptomics (RNA-seq): To identify all genes whose expression is upregulated or downregulated, revealing the cellular processes affected.

Proteomics: To quantify changes in the protein landscape, confirming that transcript-level changes translate to functional protein expression.

Phosphoproteomics: To map the effects on signaling pathways by analyzing changes in protein phosphorylation, a key regulatory mechanism. acs.org

Metabolomics: To profile changes in the cellular metabolome, which can reveal shifts in metabolic pathways and identify downstream effects of the compound's activity. nih.gov

The data generated from these platforms can be integrated to construct comprehensive network models of the compound's mechanism of action, leading to the unbiased identification of its primary targets and off-target effects.

Sustainable Isolation and Derivatization Processes in Green Chemistry

For both initial research and potential commercial application, developing environmentally friendly methods for isolation and modification is paramount.

Sustainable Isolation: Traditional methods for isolating phytosterols often rely on column chromatography with large volumes of petroleum-based solvents. researchgate.net Green chemistry principles advocate for alternatives. Future research should focus on optimizing and applying modern extraction techniques to plant sources rich in phytosterols.

| Technique | Description | Green Chemistry Advantages |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, accelerating extraction. | Reduced solvent consumption and extraction time. unja.ac.id |

| Ultrasound-Assisted Extraction (UAE) | Employs acoustic cavitation to disrupt cell walls and enhance mass transfer. | High efficiency at lower temperatures, reducing energy use. |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid, typically CO2, as the extraction solvent. | CO2 is non-toxic, non-flammable, and easily removed, leaving no residue. |

Green Derivatization Processes: Chemical derivatization is a valuable tool for creating analogs with improved properties. mdpi.com Applying green chemistry to this process involves using biocatalysts, such as enzymes (e.g., lipases), to perform reactions with high specificity under mild conditions, minimizing waste and avoiding hazardous reagents. Synthesizing steroidal carbamates or esters using enzymatic catalysis in greener solvents would be a key research focus to generate libraries of novel this compound derivatives for biological screening. mdpi.comlookchem.com

Potential for Biosensor Development and Analytical Tooling

As research on this compound advances, the need for rapid, sensitive, and selective analytical tools will grow. The development of novel biosensors represents a significant future opportunity. These sensors could be designed for two primary applications:

Detection and Quantification: A biosensor could enable rapid screening of plant extracts or quality control of biotechnologically produced batches without the need for laborious chromatographic methods. This could be achieved using recognition elements like molecularly imprinted polymers (MIPs) or aptamers specifically designed to bind to the unique three-dimensional structure of this compound.

Mechanism of Action Studies: A biosensor could be used as a tool to study the binding kinetics between the compound and its validated molecular targets (identified in section 6.2). This would provide valuable data on binding affinity and specificity, aiding in the rational design of more potent derivatives.

Developing such analytical tools would significantly accelerate the research and development pipeline for this promising but understudied phytosterol.

Q & A

Q. Q1. What spectroscopic methods are most reliable for structural elucidation of stigmast-5-ene-3beta,28-diol and its isomers?

Methodological Answer:

- Mass Spectrometry (MS): High-resolution MS (HRMS) can confirm the molecular formula (e.g., C29H48O) and distinguish isomers via fragmentation patterns. For example, NIST mass spectral data for stereoisomers like (3β,24Z)-stigmasta-5,24(28)-dien-3-ol show distinct fragmentation pathways .

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are critical for resolving stereochemistry. Key signals include olefinic protons (δ 5.0–5.5 ppm for Δ⁵ double bonds) and hydroxyl-bearing carbons (δ 60–80 ppm). Comparative analysis with databases (e.g., CAS Registry 481-14-1 derivatives) helps resolve ambiguities .

- X-ray Crystallography: Used to confirm absolute configuration, as demonstrated for structurally related triterpenoids like caseamemin .

Q. Q2. What are the primary natural sources of this compound, and how can extraction protocols be optimized?

Methodological Answer:

- Natural Sources: The compound is typically isolated from plant sterol-rich tissues, such as Casearia membranacea stems or Betula species bark, which produce structurally analogous triterpenoids (e.g., betulin) .

- Extraction Optimization:

- Solvent Selection: Use chloroform-methanol (2:1) for non-polar triterpenoids, followed by column chromatography (silica gel, Sephadex LH-20).

- Isomer Separation: Reverse-phase HPLC with C18 columns and isocratic elution (acetonitrile-water) resolves stereoisomers like (24Z)- and (24E)-ethylidenecholest-5-en-3β-ol .

Advanced Research Questions

Q. Q3. How do structural modifications (e.g., hydroxylation, double-bond position) influence the bioactivity of this compound analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies:

- Spatial Configuration: The anti-tumor activity of cycloartenol analogs depends on the cycloartane core and C3-OH orientation . For stigmastane derivatives, Δ⁵ vs. Δ⁷ double bonds significantly alter cytotoxicity profiles .

- Hydroxylation: Additional hydroxyl groups (e.g., at C7α or C28) enhance solubility but may reduce membrane permeability. Compare IC50 values against P-388 (leukemia) and HT-29 (colon cancer) cell lines .

- Computational Modeling: Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like pro-inflammatory cytokines or Glut-1 receptors, as shown for betulin .

Q. Q4. What experimental designs are recommended to resolve contradictions in reported bioactivity data (e.g., anti-tumor vs. non-cytotoxic results)?

Methodological Answer:

- Standardized Assay Conditions:

- Cell Line Selection: Use multiple lines (e.g., MCF-7, A549) to assess tissue-specific effects. For example, stigmast-5-ene-3beta,7alpha-diol showed cytotoxicity in HT-29 but not in normal fibroblasts .

- Dose-Response Curves: Include a wide concentration range (0.1–100 μM) to identify threshold effects and avoid false negatives.

- Data Normalization: Control for solvent interference (e.g., DMSO ≤0.1% v/v) and use reference standards (e.g., doxorubicin) to validate assay sensitivity .

- Meta-Analysis Frameworks: Apply COSMOS-E guidelines to systematically evaluate confounding variables (e.g., purity, isomer ratios) across studies .

Q. Q5. How can researchers assess the metabolic stability and pharmacokinetic properties of this compound in preclinical models?

Methodological Answer:

- In Vitro Assays:

- In Vivo Studies:

Q. Q6. What are the challenges in synthesizing this compound derivatives, and how can stereochemical purity be ensured?

Methodological Answer:

- Synthetic Challenges:

- Quality Control:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.